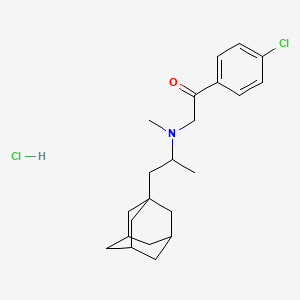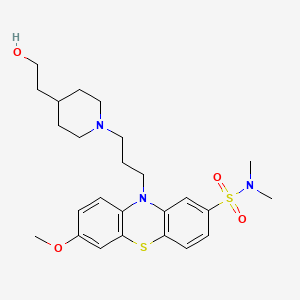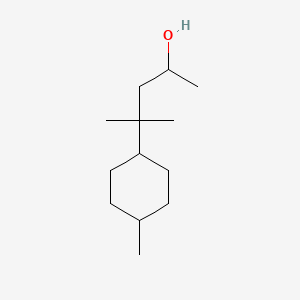![molecular formula C16H27ClN2O2 B13762393 [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-(3-methylbutyl)azanium chloride CAS No. 69766-23-0](/img/structure/B13762393.png)
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-(3-methylbutyl)azanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-(3-methylbutyl)azanium chloride is a synthetic organic compound with the molecular formula C16H27ClN2O2 and a molecular weight of 314.851 g/mol. This compound is known for its unique structure, which includes an aminobenzoyl group and an azanium chloride moiety. It is primarily used in research and industrial applications due to its chemical properties.
Preparation Methods
The synthesis of [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-(3-methylbutyl)azanium chloride involves several steps. One common method includes the reaction of 4-aminobenzoic acid with 2-methylpropyl alcohol in the presence of a catalyst to form the ester. This ester is then reacted with 3-methylbutylamine to form the final product. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reaction.
Chemical Reactions Analysis
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-(3-methylbutyl)azanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles like hydroxide (OH-) or alkoxide ions. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-(3-methylbutyl)azanium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-(3-methylbutyl)azanium chloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and metabolic pathways .
Comparison with Similar Compounds
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-(3-methylbutyl)azanium chloride can be compared with similar compounds such as:
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-heptan-2-ylazanium chloride: This compound has a similar structure but with a heptan-2-yl group instead of a 3-methylbutyl group.
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-octan-2-ylazanium chloride: . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.
Properties
CAS No. |
69766-23-0 |
|---|---|
Molecular Formula |
C16H27ClN2O2 |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
[2-methyl-1-(3-methylbutylamino)propan-2-yl] 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-12(2)9-10-18-11-16(3,4)20-15(19)13-5-7-14(17)8-6-13;/h5-8,12,18H,9-11,17H2,1-4H3;1H |
InChI Key |
IDWVWRNGKHJHDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC(C)(C)OC(=O)C1=CC=C(C=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


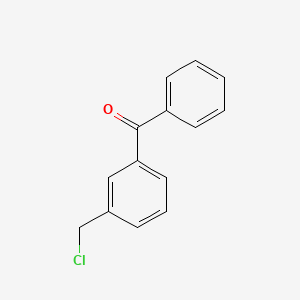



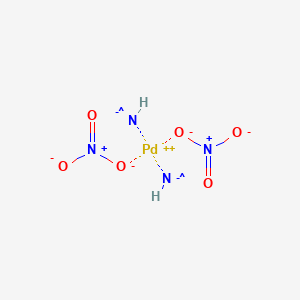
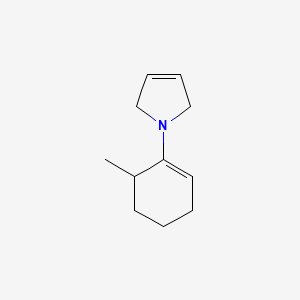
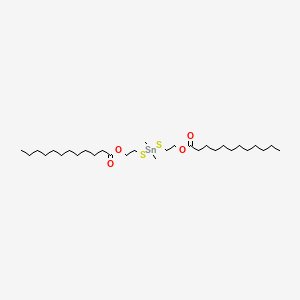

![Pyrrolo[1,2-a]pyrazin-1(2H)-one,3,4-dihydro-2-(1-methylethyl)-(9ci)](/img/structure/B13762370.png)
